molecular formula C21H23N3O2 B12942374 N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide CAS No. 88138-05-0

N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide

Cat. No.: B12942374
CAS No.: 88138-05-0
M. Wt: 349.4 g/mol
InChI Key: KBFYYYCOIZRJFX-UHFFFAOYSA-N
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Description

N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide: is a complex organic compound that features an imidazole ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide typically involves multiple steps. One common method starts with the preparation of 5-(1H-imidazol-1-yl)pentanol, which is then reacted with 4-hydroxybenzaldehyde to form an intermediate. This intermediate is subsequently converted to the final product through a series of reactions involving benzoylation and amidation .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(4-Hydroxyphenyl)imidazole
  • 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
  • 5- [4- (1H-imidazol-1-yl)-phenyl]-2H-tetrazole

Uniqueness: N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide is unique due to its specific structure, which combines an imidazole ring with a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

88138-05-0

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[4-(5-imidazol-1-ylpentoxy)phenyl]benzamide

InChI

InChI=1S/C21H23N3O2/c25-21(18-7-3-1-4-8-18)23-19-9-11-20(12-10-19)26-16-6-2-5-14-24-15-13-22-17-24/h1,3-4,7-13,15,17H,2,5-6,14,16H2,(H,23,25)

InChI Key

KBFYYYCOIZRJFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCCCCCN3C=CN=C3

Origin of Product

United States

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